7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
(7-chloro-4-methyl-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c1-4-2-3-5(9)7-6(4)11-8(12-10)13-7/h2-3H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIZTSNQCCWIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264231 | |
| Record name | 7-Chloro-2-hydrazinyl-4-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-76-2 | |
| Record name | 7-Chloro-2-hydrazinyl-4-methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80945-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-hydrazinyl-4-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 7 Chloro 2 Hydrazino 4 Methyl 1,3 Benzothiazole
Strategies for Benzothiazole (B30560) Ring System Formation
The construction of the benzothiazole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. mdpi.com These strategies often begin with ortho-substituted aniline (B41778) derivatives, which undergo cyclization to form the fused ring system.
A prevalent and versatile method for forming the benzothiazole ring is the condensation and subsequent cyclization of 2-aminobenzenethiol with a variety of carbonyl-containing compounds. nih.govmdpi.com This approach allows for the direct installation of substituents at the 2-position of the benzothiazole ring. Common reaction partners for 2-aminobenzenethiol include aldehydes, ketones, carboxylic acids, and acyl chlorides. mdpi.comnih.gov
The reaction with aldehydes, for instance, can be catalyzed by various systems, including H2O2/HCl, to produce 2-substituted benzothiazoles in excellent yields. nih.govmdpi.com Similarly, condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid, is a direct route to 2-substituted benzothiazoles. nih.govmdpi.com The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of functional groups on both the 2-aminobenzenethiol and the carbonyl-containing reactant. mdpi.comorganic-chemistry.org
| Reagent Type | Example | Typical Catalyst/Condition | Reference |
|---|---|---|---|
| Aldehydes | Aromatic Aldehydes | H2O2/HCl in Ethanol (B145695) | nih.govmdpi.com |
| Carboxylic Acids | Benzoic Acid Derivatives | Polyphosphoric Acid (PPA) | nih.govmdpi.com |
| Ketones | Acetophenones | Reflux in excess ketone | mdpi.com |
| Nitriles | Aromatic Nitriles | Copper catalyst | organic-chemistry.org |
To synthesize the target compound, the 7-chloro and 4-methyl substituents must be incorporated into the benzene (B151609) ring of the benzothiazole nucleus. This is most effectively achieved by starting with a pre-substituted aniline precursor. The Hugershoff reaction provides a direct method for this transformation.
In this approach, a substituted aniline is reacted with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in the presence of a halogen like bromine. indexcopernicus.comnih.gov For the synthesis of the precursor to the title compound, 2-amino-7-chloro-4-methyl-1,3-benzothiazole, the starting material would be 3-chloro-6-methylaniline. The reaction proceeds via the formation of an arylthiourea intermediate, which then undergoes oxidative cyclization catalyzed by bromine to yield the desired substituted 2-aminobenzothiazole (B30445). scholarsresearchlibrary.com This method has been successfully applied to synthesize analogous compounds, such as 2-amino-6-fluoro-7-chlorobenzothiazole from 3-chloro-4-fluoroaniline, demonstrating its utility in creating specific substitution patterns. indexcopernicus.comorientjchem.org
Synthesis of the 2-Hydrazino Moiety
The introduction of the hydrazino group at the 2-position is a key transformation in the synthesis of the final product. This is typically accomplished by nucleophilic substitution on a suitable 2-substituted benzothiazole precursor.
The most common and direct method for converting a 2-aminobenzothiazole to a 2-hydrazinobenzothiazole (B1674376) is through a reaction with hydrazine (B178648) hydrate (B1144303). nih.gov This process, often referred to as an exchange amination, involves heating the 2-aminobenzothiazole derivative with an excess of hydrazine hydrate. google.com To facilitate the reaction and reach the necessary temperatures, high-boiling point solvents such as ethylene (B1197577) glycol or diethylene glycol are frequently employed. orientjchem.orgnih.govgoogle.com
The reaction proceeds by the nucleophilic attack of hydrazine on the C-2 carbon of the benzothiazole ring, leading to the displacement of the amino group and the formation of the more stable hydrazino product. This method has been documented for the synthesis of various analogues, including 4-methyl-2-hydrazinobenzothiazole and 2-hydrazino-6-methylbenzothiazole. nih.govgoogle.com The product typically precipitates from the reaction mixture upon cooling and can be isolated by filtration. nih.gov
| Starting Material | Reagent | Solvent | Temperature | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole | Hydrazine Hydrate, Hydrazine Monohydrochloride | Ethylene Glycol | 140°C | google.com |
| 2-Amino-6-methylbenzothiazole | Hydrazine Hydrate (85%) | Ethylene Glycol | 60°C (Reflux) | nih.gov |
| 2-Mercaptobenzothiazole | Hydrazine Hydrate (80%) | None (Reflux) | Reflux Temp. | researchgate.netresearchgate.net |
| 2-Amino-6-fluoro-7-chlorobenzothiazole | Hydrazine Hydrate | Ethylene Glycol | Not specified | orientjchem.org |
Concerns over the toxicity and handling of hydrazine hydrate have prompted the development of alternative synthetic routes. One optimized, hydrazine-free method for preparing 4-methyl-2-hydrazinobenzothiazole involves the use of a diazonium salt intermediate. google.com
In this process, the precursor, 4-methyl-2-aminobenzothiazole, is first treated with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions (e.g., hydrochloric acid or tetrafluoroboric acid) at low temperatures (0-5 °C) to form the corresponding 4-methylbenzothiazole diazonium salt. google.com This intermediate is then subjected to a reduction reaction. Reagents such as stannous chloride in hydrochloric acid or a sulfite (B76179) salt can be used to reduce the diazonium group to the desired hydrazino moiety. This method avoids the direct use of hydrazine hydrate, offering a potentially safer and more environmentally friendly synthetic pathway. google.com
Overall Synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
The complete synthetic pathway to this compound logically combines the aforementioned strategies.
Step 1: Formation of the Substituted Benzothiazole Ring. The synthesis begins with 3-chloro-6-methylaniline. This precursor is subjected to a cyclization reaction with potassium thiocyanate in the presence of bromine. This Hugershoff-type reaction directly yields the key intermediate, 2-amino-7-chloro-4-methyl-1,3-benzothiazole, with the required substitution pattern on the aromatic ring. indexcopernicus.comorientjchem.org
Step 2: Introduction of the Hydrazino Moiety. The intermediate, 2-amino-7-chloro-4-methyl-1,3-benzothiazole, is then reacted with an excess of hydrazine hydrate in a high-boiling solvent like ethylene glycol. orientjchem.orggoogle.com Heating this mixture under reflux conditions facilitates the displacement of the 2-amino group, resulting in the formation of the final product, this compound. The product can then be isolated and purified using standard laboratory techniques.
This two-step sequence represents a reliable and established route for the preparation of the title compound, leveraging well-understood reactions in heterocyclic chemistry.
Multi-Step Reaction Sequences and Conditions
The formation of the 2-hydrazino-benzothiazole scaffold often involves the transformation of a 2-amino-benzothiazole precursor. A common synthetic route involves the diazotization of the amino group, followed by a reduction step.
A representative synthesis for a related compound, 4-methyl-2-hydrazinobenzothiazole, starts with 4-methyl-2-aminobenzothiazole. This precursor undergoes a diazo reaction with a nitrite, such as sodium nitrite, in the presence of an acid like hydrochloric acid at low temperatures (0-5°C) to form a diazonium salt. google.com This intermediate is then reduced to yield the final hydrazino product. google.com
Another established method involves the direct reaction of a 2-amino-benzothiazole derivative with hydrazine hydrate. google.com This reaction is often carried out under pressure and at elevated temperatures (130–170°C) in a high-pressure reaction vessel. google.com The molar ratio of the reactants is a critical parameter, with an excess of hydrazine hydrate typically used to drive the reaction to completion. google.com
The synthesis of the core benzothiazole ring itself can be accomplished through various means, often involving the reaction of a substituted 2-aminothiophenol (B119425) with various reagents. nih.gov
Table 1: Illustrative Reaction Conditions for Benzothiazole Synthesis
| Step | Reactants | Reagents/Solvents | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Diazotization | 4-methyl-2-aminobenzothiazole | Sodium nitrite, Hydrochloric acid, Water | 0-5°C | ~1 hour | Forms an intermediate diazonium salt. google.com |
| Reduction | 4-methylbenzothiazole diazonium salt | Potassium sulfite, Hydrochloric acid | 90-95°C | ~2 hours | Yields the hydrochloride salt of the product. google.com |
| Direct Hydrazination | 4-methyl-2-amino benzothiazole | Hydrazine hydrate, Hydrochloric acid, Water | 130-170°C | 4-35 hours | Performed in a high-pressure vessel. google.com |
This table presents generalized conditions based on the synthesis of closely related analogs.
Considerations for Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally friendly processes. For the synthesis of hydrazino-benzothiazoles, a key area of improvement is the avoidance of toxic and hazardous reagents like hydrazine hydrate. google.com
A greener approach to the synthesis of 4-methyl-2-hydrazinobenzothiazole has been developed that circumvents the use of hydrazine hydrate entirely. google.com This method relies on the reduction of the corresponding diazonium salt using alternative reducing agents. google.com Viable alternatives include sulfites (e.g., potassium sulfite) or stannous chloride in hydrochloric acid. google.com This pathway is not only safer but also promotes a more environmentally benign process, potentially reducing the generation of hazardous waste. google.com The use of water as a solvent, where possible, instead of organic solvents like ethylene glycol, further enhances the green credentials of the synthesis. google.comgoogle.com
Key principles of green chemistry applicable to this synthesis include:
Use of Safer Reagents: Replacing highly toxic hydrazine hydrate with less hazardous reducing agents like sulfites. google.com
Waste Prevention: Designing synthetic routes that minimize the production of by-products and waste streams.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, although some methods still require elevated temperatures. google.com
Purification and Isolation Techniques in Synthesis
Achieving high purity of this compound is essential. A combination of chromatographic and non-chromatographic methods is employed to isolate the target compound from reaction mixtures.
Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Flash Column Chromatography)
Chromatographic techniques are powerful tools for separating complex mixtures. For benzothiazole derivatives, column chromatography is frequently used for purification.
Silica Gel Flash Column Chromatography: This is a common and effective method for purifying organic compounds. The crude reaction mixture is loaded onto a column packed with silica gel. A solvent system (eluent) of appropriate polarity is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the silica gel and solubility in the eluent, allowing for their separation. The choice of solvent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC).
High-Speed Counter-Current Chromatography (HSCCC): For challenging separations, more advanced techniques like HSCCC may be employed. This method uses a liquid-liquid partitioning system instead of a solid stationary phase, which can be advantageous for separating certain classes of compounds. researchgate.net
Recrystallization and Filtration Protocols
Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzothiazine and related heterocyclic compounds, ethanol is often a suitable recrystallization solvent. beilstein-journals.org After crystallization, the pure solid is isolated by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried, often under a vacuum. google.com
Purity Assessment (e.g., HPLC, TLC)
The purity of the final product must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard analytical techniques for this purpose.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. beilstein-journals.org A small spot of the compound dissolved in a suitable solvent is applied to a silica gel plate, which is then placed in a developing chamber with an appropriate eluent. The separation is visualized, often under UV light, and the presence of multiple spots indicates impurities.
High-Performance Liquid Chromatography (HPLC): HPLC provides a much more accurate and quantitative measure of purity. google.com A solution of the sample is injected into a column, and the components are separated based on their interactions with the stationary phase. A detector measures the concentration of each component as it elutes from the column, generating a chromatogram. The purity is determined by the relative area of the peak corresponding to the desired product. google.com Reverse-phase (RP-HPLC) methods are commonly used for the analysis of hydrazone-containing compounds. pensoft.net
Table 2: Purity Assessment Techniques
| Technique | Stationary Phase | Mobile Phase (Typical) | Detection Method | Purpose |
|---|---|---|---|---|
| TLC | Silica Gel | Hexane/Ethyl Acetate mixture | UV Light | Reaction monitoring, preliminary purity check. beilstein-journals.org |
| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water or Methanol/Buffer | UV-Vis Detector | Quantitative purity determination. google.comnih.gov |
Chemical Reactivity and Derivatization Strategies of 7 Chloro 2 Hydrazino 4 Methyl 1,3 Benzothiazole
Reactions Involving the Hydrazino Group at Position 2
The hydrazino moiety (-NHNH₂) at the 2-position of the benzothiazole (B30560) ring is the most prominent site for derivatization due to the nucleophilic nature of its terminal nitrogen atom. This group readily participates in condensation, cyclization, and substitution reactions to yield a variety of complex heterocyclic structures.
One of the most fundamental reactions of the 2-hydrazino group is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction typically proceeds by the nucleophilic attack of the terminal amino group of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The synthesis is often carried out by refluxing the hydrazino-benzothiazole with the respective carbonyl compound in a suitable solvent like ethanol (B145695), frequently with a catalytic amount of glacial acetic acid to facilitate the dehydration step. chemicalpapers.com
This reaction has been widely employed to synthesize various benzothiazole-hydrazone derivatives. For instance, reacting hydrazino-benzothiazole precursors with substituted acetophenones yields the corresponding N-(benzothiazol-2-yl)acetophenone hydrazones. libretexts.org The general applicability of this reaction allows for the introduction of a wide range of substituted aryl and alkyl groups into the final molecule, depending on the choice of the initial carbonyl compound. libretexts.orgnih.gov
Table 1: Examples of Hydrazone Synthesis from 2-Hydrazino-benzothiazole Precursors A representative table illustrating the versatility of hydrazone formation.
| Carbonyl Reactant | Resulting Hydrazone Derivative Structure |
| Substituted Acetophenone | 1-(Aryl)-N-(4-methyl-7-chloro-1,3-benzothiazol-2-yl)ethan-1-imine |
| Substituted Benzaldehyde | N'-(Arylmethylene)-7-chloro-4-methyl-1,3-benzothiazol-2-yl)hydrazide |
| Isatin | 2-(2-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)hydrazono)indolin-3-one |
| Heterocyclic Aldehyde | N'-(Heteroarylmethylene)-7-chloro-4-methyl-1,3-benzothiazol-2-yl)hydrazide |
The 2-hydrazino-benzothiazole core is an excellent precursor for the synthesis of fused heterocyclic systems, where the N-N bond of the hydrazino group is incorporated into a new ring. These cyclization reactions provide access to therapeutically relevant scaffolds such as triazoles, pyrazoles, and oxadiazoles.
Triazole Formation: Fused 1,2,4-triazolo[3,4-b]benzothiazoles can be synthesized from 2-hydrazino-benzothiazole through various cyclization strategies. A common method involves a one-carbon cyclizing agent. For example, reaction with carbon disulfide in an alkaline medium leads to the formation of a chemicalpapers.comnih.govchemicalpapers.comtriazolo[3,4-b] nih.govorganic-chemistry.orgbenzothiazole-3-thiol. wikipedia.org Alternatively, treatment with formic acid can also yield the corresponding fused triazole. wikipedia.org
Pyrazole (B372694) Formation: The synthesis of pyrazole rings typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. acs.orgresearchgate.net Reacting 2-hydrazino-benzothiazole with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) provides a direct route to 2-(3,5-dimethyl-1H-pyrazol-1-yl)- and 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-benzothiazole derivatives, respectively. wikipedia.org The reaction proceeds via an initial hydrazone formation followed by an intramolecular cyclization and dehydration. researchgate.net
Table 2: Cyclization Reactions of 2-Hydrazino-benzothiazole Summary of common cyclizing agents and the resulting fused heterocyclic systems.
| Reagent | Resulting Fused Heterocycle |
| Carbon Disulfide (CS₂) | chemicalpapers.comnih.govchemicalpapers.comTriazolo[3,4-b]benzothiazole-thiol |
| Formic Acid (HCOOH) | chemicalpapers.comnih.govchemicalpapers.comTriazolo[3,4-b]benzothiazole |
| Acetylacetone | Pyrazolyl-benzothiazole |
| Ethyl Acetoacetate | Pyrazolonyl-benzothiazole |
| Benzoyl Chloride | Phenyl- chemicalpapers.comnih.govchemicalpapers.comtriazolo[3,4-b]benzothiazole |
The nucleophilicity of the hydrazino group allows it to readily undergo acylation reactions with various acylating agents to form stable hydrazides. These reactions are a form of nucleophilic substitution at the acyl carbon.
Studies on 2-hydrazinobenzothiazole (B1674376) have demonstrated its reactivity towards acid anhydrides and acids. For example, acetylation with an equivalent amount of acetic anhydride (B1165640) in benzene (B151609) yields 2-(N'-acetylhydrazino)benzothiazole. chemicalpapers.com When an excess of acetic anhydride is used, a diacetylated product can be formed. chemicalpapers.com Similarly, formylation using formic acid results in the corresponding 2-(N'-formylhydrazino)benzothiazole. chemicalpapers.com
Furthermore, reactions with dicarboxylic acid anhydrides, such as phthalic anhydride or maleic anhydride, proceed smoothly to afford N'-(benzothiazol-2-yl)-substituted monohydrazides of the respective dicarboxylic acids. chemicalpapers.com These reactions are typically performed by dissolving the 2-hydrazinobenzothiazole in a solvent like ethanol and adding the anhydride. chemicalpapers.com The resulting hydrazides can serve as intermediates for further chemical transformations. researchgate.netsemanticscholar.org
Functional Group Transformations on the Benzothiazole Ring System
Beyond the versatile hydrazino group, the 7-chloro and 4-methyl substituents on the aromatic ring offer additional opportunities for derivatization, allowing for the fine-tuning of the molecule's properties.
The methyl group at the 4-position of the benzothiazole ring is susceptible to oxidation. While direct studies on 7-chloro-2-hydrazino-4-methyl-1,3-benzothiazole are limited, research on related methylbenzothiazoles provides insight into its reactivity. The oxidation of a methyl group on the benzothiazole ring, for instance by reaction with hydroxyl radicals, can lead to the formation of an aldehyde. nih.govacs.org This transformation converts the relatively inert methyl group into a reactive formyl group (CHO). The resulting 7-chloro-2-hydrazino-1,3-benzothiazole-4-carbaldehyde would be a valuable intermediate, as the aldehyde functionality can participate in a wide range of subsequent reactions, including reductive amination, Wittig reactions, and further oxidation to a carboxylic acid.
Modification of the 7-chloro substituent on the benzothiazole ring presents a greater synthetic challenge but offers a route to significant structural diversity. The direct replacement of the chlorine atom via nucleophilic aromatic substitution (SNAr) is generally difficult. libretexts.orgwikipedia.org The SNAr mechanism requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group, to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org Without such activation, harsh reaction conditions are often required. youtube.com
A more contemporary and versatile approach for modifying the 7-chloro group involves transition-metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds at the site of a halogen on an aromatic or heteroaromatic ring. researchgate.netyoutube.com In a typical Suzuki coupling, for example, the 7-chloro-benzothiazole derivative would react with an organoboron compound in the presence of a palladium catalyst and a base. This strategy would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 7-position, making it a highly effective strategy for the functionalization of this site.
Based on a comprehensive search of scientific literature, there is currently a lack of specific published research detailing the derivatization and molecular hybridization strategies starting solely from the compound This compound .
While the chemical reactivity of the broader class of 2-hydrazinobenzothiazole scaffolds is well-documented, the strict requirement to focus exclusively on this specific chloro- and methyl-substituted analogue cannot be met with detailed, sourced research findings as requested. The general reactivity of the 2-hydrazino group suggests it is a versatile handle for synthesizing a variety of derivatives; however, without explicit examples in the literature for this particular starting material, a scientifically accurate article adhering to the specified outline cannot be generated.
The typical derivatization strategies for the 2-hydrazinobenzothiazole core, which could be theoretically applied to this compound, include:
Formation of Hydrazones: Condensation reactions with various aldehydes and ketones to modify the C-2 position.
Synthesis of Fused Heterocycles: Cyclization reactions to form triazolo-benzothiazoles or pyrazolo-benzothiazoles. researchgate.net
Molecular Hybridization: Linking the benzothiazole core to other pharmacologically active moieties.
However, as no specific studies detailing these reactions for this compound were identified, providing data tables and detailed research findings as per the requested outline is not possible at this time.
Spectroscopic Characterization Techniques for Structural Elucidation of 7 Chloro 2 Hydrazino 4 Methyl 1,3 Benzothiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, proximity, and connectivity of atoms.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and arrangement of hydrogen atoms within a molecule. For 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, the spectrum is expected to show distinct signals corresponding to the methyl, aromatic, and hydrazino protons.
Analysis of the closely related compound, 2-hydrazino-4-methylbenzothiazole, reveals key signals that inform the expected spectrum of the target molecule. echemi.com In a DMSO-d₆ solvent, the methyl (CH₃) protons typically appear as a sharp singlet at approximately δ 2.38 ppm. echemi.com The protons of the hydrazino (-NH-NH₂) group are expected to produce signals that can be exchangeable with D₂O; a broad singlet for the NH proton may appear around δ 8.98 ppm, while the terminal NH₂ protons often present as a singlet near δ 4.98 ppm. echemi.com
The aromatic region for the 7-chloro-4-methyl isomer would feature two protons on the benzene (B151609) ring segment. The H-5 proton, being adjacent to the electron-donating methyl group, and the H-6 proton, positioned between the methyl and chloro substituents, will appear as doublets due to coupling with each other. Based on data from related benzothiazole (B30560) derivatives, these aromatic protons are expected to resonate in the δ 7.00-7.80 ppm range. arabjchem.orgnih.gov The specific chemical shifts are influenced by the electronic effects of the methyl and chloro substituents.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆ This table is predictive, based on data from analogous compounds.
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CH₃ (at C4) | ~ 2.40 | Singlet | Signal for the methyl group protons. echemi.com |
| Aromatic H (H-5, H-6) | 7.00 - 7.80 | Doublets | Signals for the two protons on the benzene ring. |
| NH₂ (hydrazino) | ~ 5.00 | Singlet (broad) | D₂O exchangeable signal for the terminal amine protons. echemi.com |
| NH (hydrazino) | ~ 9.00 | Singlet (broad) | D₂O exchangeable signal for the secondary amine proton. echemi.com |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment.
For this compound, the spectrum will display signals for all eight carbon atoms. The methyl carbon is expected to appear in the upfield region, typically around δ 20-25 ppm. arabjchem.org The carbons of the benzothiazole core resonate in the aromatic region (δ 110-160 ppm). The C2 carbon, bonded to the electronegative nitrogen of the hydrazino group and the thiazole (B1198619) nitrogen and sulfur, is significantly deshielded and is expected to appear far downfield, potentially in the range of δ 165-175 ppm. nih.gov
The remaining seven aromatic carbons will have distinct chemical shifts influenced by their substituents. The carbons directly bonded to the chlorine (C7) and the thiazole heteroatoms (C3a, C7a) will be deshielded, shifting their signals downfield. Conversely, the carbons of the benzene ring will show shifts characteristic of a substituted aromatic system.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges (δ) for this compound This table is predictive, based on general data for benzothiazole derivatives.
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |
| CH₃ (at C4) | 20 - 25 | Aliphatic carbon signal. arabjchem.org |
| Aromatic C (C4, C5, C6, C7a) | 110 - 140 | Carbons of the benzene portion of the ring system. |
| C-Cl (C7) | 125 - 135 | Carbon atom directly attached to chlorine. |
| C-S & C-N (C3a) | 145 - 155 | Bridgehead carbon adjacent to sulfur and nitrogen. |
| C=N (C2) | 165 - 175 | Carbon of the hydrazino-substituted imine group in the thiazole ring. nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound and its derivatives provides clear evidence for key structural features.
The most prominent bands are associated with the hydrazino group. The N-H stretching vibrations typically appear as sharp bands in the 3100-3500 cm⁻¹ region. For a primary amine (-NH₂), two bands corresponding to asymmetric and symmetric stretching are often observed, while the secondary amine (-NH-) shows a single band. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. arabjchem.org
The benzothiazole core gives rise to several characteristic absorptions. The C=N stretching vibration of the thiazole ring is typically found in the 1550-1650 cm⁻¹ range. arabjchem.orgresearchgate.net Aromatic C=C stretching vibrations appear as a series of bands between 1450 and 1600 cm⁻¹. The presence of the chloro-substituent is indicated by a C-Cl stretching band in the fingerprint region, usually between 700 and 800 cm⁻¹. arabjchem.org The C-S bond, integral to the thiazole ring, also shows weak absorptions in the fingerprint region (600-800 cm⁻¹). arabjchem.org
Table 3: Characteristic IR Absorption Frequencies for this compound Data compiled from analogous 2-hydrazinobenzothiazole (B1674376) compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydrazino (-NH, -NH₂) | N-H Stretch | 3100 - 3500 arabjchem.orgresearchgate.net |
| Aromatic Ring | C-H Stretch | 3000 - 3100 arabjchem.org |
| Thiazole Ring | C=N Stretch | 1550 - 1650 arabjchem.orgresearchgate.net |
| Aromatic Ring | C=C Stretch | 1450 - 1600 chemicalpapers.com |
| Hydrazino (-NH₂) | N-H Bend | 1600 - 1650 nih.gov |
| Benzene Ring | C-Cl Stretch | 700 - 800 arabjchem.org |
| Thiazole Ring | C-S Stretch | 600 - 800 arabjchem.org |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₈H₈ClN₃S), HRMS can distinguish its exact mass from other compounds with the same nominal mass.
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl. This results in two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately two mass units higher (M+2)⁺, for the molecule containing ³⁷Cl. The intensity ratio of the M⁺ to (M+2)⁺ peak is approximately 3:1, which is a definitive signature for a monochlorinated compound.
Calculated Exact Mass for C₈H₈³⁵ClN₃S: 213.01309
Calculated Exact Mass for C₈H₈³⁷ClN₃S: 215.01014
Analysis of fragmentation patterns can further confirm the structure. Common fragmentation pathways for such molecules may include the loss of the hydrazino group (-N₂H₃) or cleavage of the thiazole ring.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures or for purifying a target compound before analysis.
In the context of this compound, an LC system would first separate the compound from reaction byproducts, starting materials, or other impurities. nih.gov The purified compound then flows into the mass spectrometer, which serves as a highly sensitive and selective detector. LC-MS can confirm the molecular weight of the eluted compound and, with tandem MS (LC-MS/MS), can perform fragmentation analysis to provide further structural confirmation. nih.gov This technique is essential for verifying the successful synthesis and purity of the target molecule and its derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for elucidating the electronic structure of this compound and its derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from the ground state to higher energy excited states. The wavelengths at which these absorptions occur (λmax) are characteristic of the electronic transitions within the molecule and are influenced by the nature of the chromophores and auxochromes present.
The UV-Vis spectrum of benzothiazole derivatives typically exhibits multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The benzothiazole ring system itself is a significant chromophore. The introduction of a hydrazino group at the 2-position and the chloro and methyl groups at the 7- and 4-positions, respectively, act as auxochromes, modifying the absorption characteristics of the parent chromophore.
While specific experimental UV-Vis spectral data for the parent compound, this compound, is not extensively detailed in the available literature, the electronic absorption spectra of related benzothiazole derivatives have been reported. For instance, various benzothiazole derivatives show an intense lowest energy charge-transfer absorption band in the UV-visible region. The position of this band is significantly influenced by the molecular structure, including the type of system linked to the benzothiazole moiety and the substitution pattern on any attached aryl rings.
In the case of hydrazone derivatives formed from 2-hydrazinobenzothiazoles, the conjugation is extended, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent hydrazine (B178648). For example, novel isonicotinic hydrazone derivatives have been characterized by UV-Visible spectroscopy, with one such derivative showing a λmax at 322 nm in DMSO.
The electronic absorption spectra for a series of thiazole-owing hydrazone derivatives have been recorded, providing insight into the expected spectral behavior. The absorption maxima for these compounds would be dependent on the specific substituents and the solvent used.
Interactive Data Table: UV-Vis Absorption Data for Analogous Hydrazone Derivatives
Since specific data for the title compound is not available, the following table presents hypothetical UV-Vis data based on general knowledge of similar structures to illustrate how such data would be presented.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Hypothetical Derivative A | Ethanol (B145695) | 285 | 15,000 | π → π |
| Hypothetical Derivative A | Ethanol | 350 | 25,000 | π → π (Extended Conjugation) |
| Hypothetical Derivative B | Methanol | 290 | 16,500 | π → π |
| Hypothetical Derivative B | Methanol | 365 | 28,000 | π → π (Extended Conjugation) |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical evidence for its proposed molecular formula. For this compound (C₈H₈ClN₃S), this analysis involves the combustion of a precisely weighed sample to convert the constituent elements into simple, detectable compounds (e.g., CO₂, H₂O, N₂, and SO₂). The amounts of these combustion products are then measured to calculate the percentage by weight of each element (C, H, N, and S) in the original sample.
The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic masses of its constituent elements. The experimentally determined percentages should closely match these calculated values, typically within a narrow margin of error (e.g., ±0.4%), to confirm the purity and elemental integrity of the synthesized compound.
While specific elemental analysis data for the parent this compound is not explicitly detailed in the reviewed literature, numerous studies on its derivatives report such analyses to confirm their structures. For instance, the elemental analyses for various 1,3-benzothiazole-2-yl-hydrazone derivatives have been reported and were in good agreement with the calculated values. Similarly, newly synthesized hydrazones bearing a thiazole scaffold were characterized via elemental analysis, which confirmed their proposed structures.
Interactive Data Table: Elemental Analysis Data for this compound and Its Derivatives
The following table presents the theoretical elemental composition for the parent compound and provides a template for how experimental data for it and its derivatives would be displayed.
| Compound Name | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Calculated S (%) | Found S (%) |
| This compound | C₈H₈ClN₃S | 44.97 | - | 3.77 | - | 19.66 | - | 15.01 | - |
| 1-(4-Chlorophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | C₁₅H₁₁Cl₂N₃S | 53.54 | 53.45 | 3.43 | 3.10 | 12.66 | 12.24 | - | - |
| 1-(4-Methoxyphenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | C₁₆H₁₄ClN₃OS | 57.91 | 57.45 | 4.25 | 4.10 | 12.66 | 12.24 | - | - |
Computational Chemistry and Theoretical Investigations of 7 Chloro 2 Hydrazino 4 Methyl 1,3 Benzothiazole and Analogues
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a benzothiazole (B30560) derivative, might interact with a biological target like an enzyme or receptor.
Molecular docking studies have been employed to investigate the interaction of benzothiazole analogues with various key biological targets.
Cyclooxygenase (COX) Enzymes: The anti-inflammatory potential of benzothiazole-hydrazone analogues has been explored by studying their interactions with cyclooxygenase enzymes, COX-1 and COX-2. nih.gov These enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For a series of 7-Methyl-2-(2-(benzylidene)hydrazinyl)benzo[d]thiazole derivatives, which are structural analogues of the title compound, docking simulations were performed to understand their binding to the active site of COX-2. nih.gov The active site for docking was defined by creating a grid around the co-crystallized ligand (diclofenac) within the enzyme's binding pocket. nih.gov This analysis helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitory activity of these compounds.
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1): DprE1 is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a promising target for new anti-tuberculosis drugs. plos.orgnih.gov Benzothiazinone (BTZ) analogues, which share a heterocyclic core related to benzothiazoles, have been extensively studied as DprE1 inhibitors. plos.orgjapsonline.com Docking studies revealed that these analogues can form irreversible covalent bonds with a key cysteine residue (CYS387) within the DprE1 active site. plos.org The binding is further stabilized by multiple hydrogen bonds with surrounding amino acid residues, such as THR118, HIS132, and LYS418. plos.org These computational insights are vital for designing more potent and specific DprE1 inhibitors.
A primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), indicates the strength of the interaction.
For benzothiazinone analogues targeting DprE1, covalent docking studies have predicted strong binding affinities, with docking scores often in the range of -9.0 to -15.7 kcal/mol. plos.org These favorable scores are attributed to the formation of a covalent bond and multiple hydrogen bonds within the active site. plos.org For instance, the nitro group of some BTZ analogues was predicted to form a covalent bond with the SH group of CYS387. plos.org The analysis of binding modes for these analogues consistently shows similar interaction patterns with key residues, suggesting a conserved mechanism of inhibition. plos.org Such predictions are invaluable for prioritizing compounds for synthesis and biological testing.
The table below summarizes the predicted binding affinities of selected benzothiazinone analogues with the DprE1 enzyme.
| Compound ID | Covalent Docking Score (kcal/mol) | Key Interacting Residues |
| PubChem-155-924-621 | -15.7 | CYS387 (covalent), TRP17 |
| PubChem-127-032-794 | -14.7 | CYS387 (covalent), THR118, HIS132, LYS418 |
| PubChem-155-923-972 | Not specified | CYS387 (covalent) |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules.
DFT calculations are widely used to optimize molecular geometries and to predict various chemical properties. For benzothiazole derivatives, DFT methods like B3LYP with a 6-31G+ (d, p) basis set have been successfully applied to study their structure and reactivity. scirp.org A comparative study on 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine and 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine, close analogues of the title compound, utilized the B3LYP/6-311G(d,p) method to analyze their structures, vibrational frequencies, and thermal properties. researchgate.net
These calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. By analyzing the molecular electrostatic potential (MEP) map, researchers can visualize electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which correspond to likely sites for electrophilic and nucleophilic attacks, respectively. scirp.org
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial parameter that indicates the chemical reactivity and stability of the molecule. scirp.org A smaller energy gap generally implies higher reactivity.
For 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine, DFT calculations have been used to determine these orbital energies and visualize their distribution across the molecule. researchgate.net This analysis provides insights into charge transfer characteristics within the molecule. scirp.org The table below shows key electronic properties calculated for this analogue.
| Parameter | Value (eV) |
| HOMO Energy | -5.73 |
| LUMO Energy | -1.14 |
| HOMO-LUMO Gap (Egap) | 4.59 |
| Ionization Potential | 5.73 |
| Electron Affinity | 1.14 |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational SAR studies aim to correlate the structural features of a series of compounds with their biological activity. These studies provide guidelines for designing new molecules with improved potency and selectivity.
For hydrazinylthiazole derivatives, SAR analysis has indicated that the presence and position of substituents on the aromatic rings significantly influence their biological activity. researchgate.netnih.gov For instance, studies on 2-(2-Hydrazinyl)thiazole derivatives suggested that incorporating electron-withdrawing groups, such as chloro and nitro groups, at the para position of a phenyl ring can enhance antimicrobial activity. researchgate.net This suggests that the 7-chloro substituent on the benzothiazole ring of the title compound is likely to be a key contributor to its biological profile.
Furthermore, SAR studies on a series of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles revealed that the enzyme inhibitory potential is dependent on the nature and position of the substituent on the arylidene ring. nih.gov This highlights the importance of the entire molecular scaffold in determining the compound's interaction with biological targets. Computational models derived from these SAR studies can then be used to predict the activity of novel, unsynthesized analogues, thereby accelerating the drug discovery process.
Identification of Pharmacophoric Features
Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For benzothiazole derivatives, these studies have consistently highlighted a core set of features that are critical for their interaction with biological targets.
A typical pharmacophore model for bioactive benzothiazole analogues includes a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. researchgate.net For instance, a study on benzothiazole derivatives as potential p56lck inhibitors identified a six-point pharmacophore with key features including one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net The benzothiazole core itself often serves as a key aromatic and hydrophobic feature, while the hydrazino group and various substituents can act as hydrogen bond donors and acceptors.
The specific arrangement of these features is paramount for activity. For example, in a study of S1P1 receptor agonists, pharmacophore mapping indicated that a hydrophobic moiety could be accommodated at either the 2- or 6-position of the benzothiazole core, suggesting some flexibility in the substitution pattern while maintaining a high fit to the pharmacophore model. acs.org The 7-chloro and 4-methyl groups of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole would contribute to the hydrophobic and steric profile of the molecule, influencing its fit within a pharmacophore model. The hydrazino group at the 2-position is a key potential hydrogen bond donor and acceptor, a feature frequently identified as critical in pharmacophore models of related compounds.
Interactive Table: Common Pharmacophoric Features in Bioactive Benzothiazole Analogues
| Pharmacophoric Feature | Role in Biological Activity | Reference |
|---|---|---|
| Aromatic Ring(s) | Provides a scaffold for the molecule and can engage in π-π stacking interactions with the biological target. | researchgate.net |
| Hydrogen Bond Acceptor(s) | Forms hydrogen bonds with amino acid residues in the active site of the target protein. | researchgate.net |
| Hydrogen Bond Donor(s) | Forms hydrogen bonds with amino acid residues in the active site of the target protein. | researchgate.net |
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.
For benzothiazole derivatives, various QSAR studies have been conducted to elucidate the structural requirements for different biological activities, including anticancer and antimicrobial effects. chula.ac.thbenthamdirect.combenthamdirect.comaip.org These studies typically employ a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
A Group-based QSAR (G-QSAR) analysis performed on a series of benzothiazole derivatives with anticancer activity revealed that the presence of hydrophobic groups on one fragment of the molecule would potentiate its anticancer activity. chula.ac.th Another QSAR study on benzothiazole hydrazone derivatives as Bcl-XL inhibitors identified several important physicochemical properties for inhibitory activity, including the number of thiazole (B1198619) rings, the number of hydroxyl groups, and various topological and electronic descriptors. benthamdirect.com The statistical robustness of these models is often validated using parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). chula.ac.thbenthamdirect.combenthamdirect.com
In the context of this compound, a QSAR model would likely highlight the importance of descriptors related to its topology, shape, size, and electronic properties. benthamdirect.com The chlorine atom at the 7-position would significantly influence electronic descriptors due to its electron-withdrawing nature, as well as steric and hydrophobic parameters. The methyl group at the 4-position would primarily impact steric and hydrophobic descriptors.
Interactive Table: Descriptors Commonly Used in QSAR Studies of Benzothiazole Analogues
| Descriptor Type | Examples | Relevance to Activity | Reference |
|---|---|---|---|
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions and reactivity. | benthamdirect.com |
| Steric | Molecular volume, Surface area, Ovality | Determine the fit of the molecule in the binding site. | benthamdirect.com |
| Hydrophobic | LogP, Hydrophilic area | Govern the molecule's ability to cross cell membranes and interact with hydrophobic pockets. | chula.ac.th |
Molecular Dynamics Simulations to Investigate Conformational Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility of a compound and its interactions with its biological target.
For benzothiazole derivatives, MD simulations have been employed to understand their binding modes and the stability of their complexes with target proteins. nih.govbiointerfaceresearch.com These simulations can reveal how the molecule adapts its conformation to fit into a binding pocket and which interactions are most stable over time. A computational study of benzothiazole derivatives identified energetically stable conformers by varying the dihedral angle between the benzothiazole ring and an attached phenyl ring. mdpi.com
Preclinical Biological Activity Profiling of 7 Chloro 2 Hydrazino 4 Methyl 1,3 Benzothiazole Derivatives
Antimicrobial Activity Studies
Derivatives of the benzothiazole (B30560) nucleus are recognized for their broad-spectrum antimicrobial properties. The presence of a hydrazino group at the 2-position and chloro and methyl groups at the 7- and 4-positions, respectively, are anticipated to influence the antimicrobial profile of these compounds.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Substituted benzothiazole derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. While specific studies on 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole derivatives are limited, the broader class of benzothiazole compounds has shown promising results. For instance, various N-(benzo[d]thiazol-2-yl)-2-chloroacetamides have been synthesized and evaluated for their antibacterial potential.
Research has shown that certain benzothiazole derivatives exhibit potent activity against Staphylococcus aureus, a common Gram-positive bacterium. For example, conjugates of benzothiazole and N-acetyl-glucosamine have demonstrated equipotent antibacterial activity to ampicillin (B1664943) against S. aureus with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml. nih.gov Similarly, activity against Bacillus subtilis has been observed, with some derivatives showing significant zones of inhibition. nih.gov
In the realm of Gram-negative bacteria, benzothiazole-isatin hybrids have displayed excellent activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values of 3.1 μg/ml and 6.2 μg/ml, respectively, which is more potent than the standard drug ciprofloxacin (B1669076) in the same study. nih.gov Furthermore, antipyrine-containing benzothiazole-based azo dyes have shown activity comparable to streptomycin (B1217042) against Klebsiella pneumoniae. nih.gov The chloro-substitution on the benzothiazole ring has been noted to enhance antibacterial action in some series of compounds. nih.gov
Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound Type | Bacterium | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Benzothiazole-N-acetyl-glucosamine conjugate | Staphylococcus aureus | 6.25 | nih.gov |
| Benzothiazole-N-acetyl-glucosamine conjugate | Escherichia coli | 6.25 | nih.gov |
| Benzothiazole-isatin hybrid | Pseudomonas aeruginosa | 6.2 | nih.gov |
| Benzothiazole-isatin hybrid | Bacillus cereus | 12.5 | nih.gov |
| Antipyrine-containing benzothiazole azo dye | Klebsiella pneumoniae | 25-50 | nih.gov |
Antifungal Efficacy Against Fungal Species
The antifungal potential of benzothiazole derivatives has been another area of intensive research. These compounds have been tested against a variety of fungal pathogens, including clinically relevant Candida and Aspergillus species.
Studies on heteroarylated benzothiazoles have revealed good antifungal activity. For example, certain derivatives have shown MIC values as low as 0.06 mg/mL against fungal strains, which is more potent than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) in the same study. nih.gov Benzothiazole derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety have also been evaluated, with some compounds showing significant potency against Candida albicans and Candida tropicalis, with MIC values of 4 and 8 μg/mL, respectively. researchgate.net The presence of a chloro substituent on the benzothiazole ring has been found to be more effective than a methoxy (B1213986) substituent in some series of compounds against various Candida species. researchgate.net
Table 2: Antifungal Activity of Selected Benzothiazole Derivatives
| Compound Type | Fungal Species | Activity (MIC) | Reference |
|---|---|---|---|
| Heteroarylated benzothiazole | Various fungi | 0.06–0.47 mg/mL | nih.gov |
| Benzothiazole with 1,3,4-oxadiazole moiety | Candida albicans | 4 µg/mL | researchgate.net |
| Benzothiazole with 1,3,4-oxadiazole moiety | Candida tropicalis | 8 µg/mL | researchgate.net |
| Chloro-substituted benzothiazole | Candida krusei | 1.95 µg/mL | researchgate.net |
| Chloro-substituted benzothiazole | Candida glabrata | 7.81 µg/mL | researchgate.net |
Antitubercular Activity against Mycobacterium tuberculosis Strains
Tuberculosis remains a major global health threat, and the search for new antitubercular agents is a priority. Benzothiazole derivatives have emerged as a promising class of compounds in this area. Specifically, derivatives incorporating a hydrazino linkage at the 2-position have been a focus of synthesis and evaluation against Mycobacterium tuberculosis.
A series of substituted 2-(2-(4-aryloxybenzylidene)hydrazinyl)benzothiazoles were synthesized and tested against the H37Rv strain of M. tuberculosis. These compounds exhibited promising activity, with MIC values ranging from 1.35 to 36.50 μg/mL. nih.gov One of the most potent compounds in this series was a 6-chloro-substituted derivative, highlighting the potential contribution of the chloro group to the antitubercular activity. nih.gov Another study on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives also reported inhibitory activity against M. tuberculosis, with MIC values in the range of 50 to 100 μg/ml. rsc.org
Furthermore, pyrimidine-tethered benzothiazole derivatives have shown high activity against sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govtandfonline.com Some of these compounds displayed MIC values as low as 0.24 μg/mL against the sensitive strain. nih.govtandfonline.com
Table 3: Antitubercular Activity of Selected 2-Hydrazinobenzothiazole (B1674376) Derivatives against M. tuberculosis H37Rv
| Compound Type | Activity (MIC) | Reference |
|---|---|---|
| 6-chloro-2-(2-(4-(pyridin-4-yloxy)benzylidene)hydrazinyl)benzo[d]thiazole | 1.35 µg/mL | nih.gov |
| Acetylene containing 2-(2-hydrazinyl)thiazole derivatives | 50-100 µg/mL | rsc.org |
| Pyrimidine-tethered benzothiazole derivative | 0.24 µg/mL | nih.govtandfonline.com |
Antiviral Activity Investigations
The antiviral properties of benzothiazole derivatives, particularly against the Human Immunodeficiency Virus (HIV), have been explored. The benzothiazole scaffold is considered a key pharmacophore in the design of new antiviral drugs.
Several studies have reported on the anti-HIV activity of various benzothiazole derivatives. For instance, a series of benzo[d]isothiazole and benzothiazole analogues containing Schiff bases were evaluated in vitro against HIV-1. nih.gov A 6-chlorobenzothiazole derivative, in particular, showed a promising anti-HIV effect with an EC50 value of less than 7 μg/ml. nih.gov In other research, 2-(p-chlorophenoxymethyl)benzothiazole was identified as a potent inhibitor of the HIV reverse transcriptase enzyme, with an IC50 value of 0.34 μmol/l. nih.gov
While these findings are for the broader class of benzothiazole derivatives, they underscore the potential of the this compound scaffold as a starting point for the development of novel anti-HIV agents. The specific combination of substituents on this core structure may lead to compounds with significant antiviral potency.
Anticancer Activity Studies
The development of novel anticancer agents is a critical area of pharmaceutical research, and benzothiazole derivatives have shown considerable promise as cytotoxic agents against various cancer cell lines.
In Vitro Cytotoxicity Assays on Cancer Cell Lines
A number of studies have demonstrated the in vitro anticancer activity of benzothiazole derivatives against a panel of human cancer cell lines, including those from breast, lung, prostate, CNS, and ovarian cancers.
In the context of breast cancer, new series of benzothiazole derivatives have been synthesized and tested against the human MCF-7 cell line. Some of these compounds exhibited greater potency than the reference drug cisplatin, with IC50 values as low as 5.15 μM. bilkent.edu.trnih.gov For lung cancer, certain benzothiazole derivatives have shown cytotoxic properties against the A549 cell line, with IC50 values reported to be 68 μg/mL for one such compound. jnu.ac.bd
With regard to prostate cancer, there is ongoing research into novel compounds, with some classes of heterocyclic compounds showing promise against androgen-sensitive LNCaP prostate cancer cells. researchgate.net Furthermore, thioxothiazolidine acetamide (B32628) benzothiazole derivatives have demonstrated promising anticancer activity against a panel of cancer cell lines including those of the CNS and ovary. nih.gov
For leukemia, while specific data on this compound derivatives against human chronic myelogenous leukemia is scarce, related thiazole (B1198619) derivatives have been investigated. For example, 4-methylthiazole (B1212942) has been shown to induce selective cytotoxicity in K562 chronic myeloid leukemia cells. ksbu.edu.tr This suggests that the thiazole core, a component of benzothiazole, is relevant to antileukemic activity.
Table 4: In Vitro Cytotoxicity of Selected Benzothiazole Derivatives
| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Substituted Benzothiazole | Breast (MCF-7) | 5.15 µM | bilkent.edu.trnih.gov |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Lung (A549) | 68 µg/mL | jnu.ac.bd |
| Benzothiazole-piperazine derivative | Colorectal (HCT-116) | 4.5 µM | bilkent.edu.tr |
| 4-methylthiazole | Chronic Myeloid Leukemia (K562) | Significant cytotoxicity at 162 µM | ksbu.edu.tr |
| 2-anilinopyridyl linked benzothiazole-hydrazone | Breast (MCF-7) | 1.03 µM | researchgate.net |
Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction, Angiogenesis Inhibition, Disruption of Cellular Processes)
Derivatives of the benzothiazole scaffold have been extensively investigated for their anticancer properties, demonstrating a variety of mechanisms through which they exert their cytotoxic effects on tumor cells. These mechanisms primarily include the induction of apoptosis, inhibition of angiogenesis, and the disruption of essential cellular processes such as cell cycle progression.
Apoptosis Induction: A predominant mechanism by which benzothiazole derivatives exhibit their antitumor activity is through the induction of programmed cell death, or apoptosis. researchgate.net Research indicates that these compounds can trigger apoptosis in cancer cells through the mitochondrial intrinsic pathway. nih.gov For instance, one novel benzothiazole derivative was shown to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS), which leads to the loss of mitochondrial transmembrane potential. nih.gov This disruption of the mitochondria results in the release of cytochrome c, which subsequently activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death. nih.govnih.gov Studies on various human cancer cell lines, including glioblastoma (U87) and cervical cancer (HeLa), have confirmed that benzothiazole derivatives can up-regulate cellular levels of caspase-3 and cytochrome c, leading to DNA fragmentation and nuclear condensation, which are classic hallmarks of apoptosis. nih.gov The antitumor effects are often mediated by targeting key cell survival signaling pathways, such as the PI3K/AKT pathway, which is frequently overactive in many cancers. nih.gov By down-regulating PI3K and AKT, these derivatives effectively suppress signals that promote cell survival, thereby sensitizing cancer cells to apoptosis. nih.gov
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Certain benzothiazole hybrids have been specifically designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. tandfonline.comtandfonline.com By blocking the VEGFR-2 signaling pathway, these compounds can effectively cut off the nutrient and oxygen supply to tumors, thereby inhibiting their growth. The in vitro VEGFR-2 inhibitory assay is a common method to screen for this activity, with potent compounds showing inhibition at nanomolar concentrations. tandfonline.com
Disruption of Cellular Processes: Beyond inducing apoptosis and inhibiting angiogenesis, benzothiazole derivatives can disrupt other fundamental cellular processes necessary for cancer cell proliferation. One such mechanism is the induction of cell cycle arrest. researchgate.net Flow cytometric analysis has shown that certain derivatives can cause an accumulation of cells in specific phases of the cell cycle, such as the G2/M or S phase, preventing them from completing cell division. researchgate.nettandfonline.com This cell cycle arrest can be a precursor to apoptosis. Furthermore, some compounds have been found to inhibit DNA synthesis, directly halting the replication of cancer cells. tandfonline.com
The cytotoxic effects of various benzothiazole derivatives have been quantified against a range of human cancer cell lines, with results often presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole 55 | HT-29 | Colon Carcinoma | 0.024 | tandfonline.com |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 | Large Cell Lung Carcinoma | 0.29 | tandfonline.com |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | A549 | Lung Carcinoma | 0.84 | tandfonline.com |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | MDA-MB-231 | Breast Adenocarcinoma | 0.88 | tandfonline.com |
| Thiourea containing benzothiazole derivative 3 | U-937 | Histiocytic Lymphoma | 16.23 ± 0.81 | nih.gov |
| 2-substituted benzothiazole (nitro substituent) | HepG2 | Hepatocellular Carcinoma | 56.98 (at 24h) | nih.gov |
| 2-substituted benzothiazole (fluorine substituent) | HepG2 | Hepatocellular Carcinoma | 59.17 (at 24h) | nih.gov |
Studies on Hypoxic Tumor Selectivity
Solid tumors often contain regions with low oxygen levels, a condition known as hypoxia. nih.gov Hypoxic tumor cells are notoriously resistant to conventional chemotherapy and radiation, making them a critical target for novel anticancer agents. nih.gov Benzothiazole derivatives have emerged as a promising scaffold for developing drugs that can selectively target these hypoxic tumors. nih.govdntb.gov.ua
The mechanism for achieving this selectivity often involves exploiting the unique biochemical environment of hypoxic cells. nih.gov One of the primary strategies involves targeting hypoxia-inducible factors (HIFs), which are master regulators of the cellular response to low oxygen. nih.gov HIFs activate a cascade of downstream targets that promote tumor survival, including enzymes like carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.govnih.gov These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating pH, which is vital for tumor cell survival and proliferation. nih.govtandfonline.com Benzothiazole derivatives have been identified as effective inhibitors of these tumor-associated CAs. tandfonline.comnih.govresearchgate.net By inhibiting CA IX and XII, these compounds can disrupt the pH balance within the tumor microenvironment, leading to selective cytotoxicity in hypoxic regions while sparing normal, well-oxygenated tissues. nih.govnih.gov This targeted approach represents a potential strategy for overcoming the drug resistance associated with tumor hypoxia. nih.govnih.gov
Anti-inflammatory and Analgesic Activity Research
The benzothiazole nucleus is a key structural component in a variety of compounds that exhibit significant anti-inflammatory and analgesic properties. nih.govresearchgate.netresearchgate.net Research in this area focuses on the ability of these derivatives to modulate the activity of key enzymes and mediators involved in the inflammatory cascade.
A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. researchgate.net While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. researchgate.net
Numerous studies have synthesized and evaluated benzothiazole and related thiazole analogs for their ability to inhibit COX-1 and COX-2. rawdatalibrary.netmdpi.com The goal is often to develop selective COX-2 inhibitors, which can provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net In vitro enzyme inhibition assays are used to determine the IC50 values of these compounds against both isoforms, and a selectivity index (SI) is calculated to quantify their preference for COX-2 over COX-1. researchgate.netrawdatalibrary.net
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Source |
|---|---|---|---|---|
| Benzo[d]thiazol analog 2c | >10 | 0.35 | >28.5 | rawdatalibrary.net |
| Benzo[d]thiazol analog 2d | >10 | 0.28 | >35.7 | rawdatalibrary.net |
| Benzo[d]thiazol analog 2g | >10 | 0.54 | >18.5 | rawdatalibrary.net |
| Benzo[d]thiazol analog 3d | >10 | 0.77 | >12.9 | rawdatalibrary.net |
| Benzo[d]thiazol analog 3f | >10 | 0.68 | >14.7 | rawdatalibrary.net |
| Benzo[d]thiazol analog 3g | >10 | 0.72 | >13.8 | rawdatalibrary.net |
The anti-inflammatory potential of this compound derivatives is primarily assessed using various in vitro models. A fundamental approach involves direct enzyme inhibition assays, as detailed for COX-1 and COX-2, to quantify the compound's ability to block key pro-inflammatory enzymes. rawdatalibrary.net
Another widely used in vitro model employs immune cells, such as the mouse monocyte/macrophage cell line RAW264.7. rsc.org In these assays, the cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the test compounds is then measured by their ability to inhibit the production of key pro-inflammatory mediators. Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while the production of nitric oxide (NO) is also commonly measured. rsc.orgfrontiersin.org A significant reduction in the release of these mediators indicates potent anti-inflammatory activity at the cellular level. rsc.orgfrontiersin.org
Antioxidant Activity Investigations
Oxidative stress, caused by an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Benzothiazole derivatives have been investigated for their antioxidant properties, particularly their capacity to scavenge free radicals. nih.gov
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is one of the most common and reliable methods for evaluating the free radical scavenging activity of chemical compounds. nih.govijprajournal.com The DPPH radical is a stable, dark-colored free radical that shows a characteristic absorption maximum at 517 nm. bas.bg When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the color of the solution changes from violet to pale yellow. bas.bg This reduction in color is measured as a decrease in absorbance, which is proportional to the radical scavenging activity of the compound. nih.gov
The activity is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. bas.bg A lower IC50 value indicates a higher antioxidant potency. Studies have shown that the antioxidant activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings, with the presence of hydroxyl groups significantly enhancing radical scavenging ability. bas.bgresearchgate.net
| Compound | DPPH Scavenging IC50 (µg/mL) | Source |
|---|---|---|
| Ascorbic Acid (Standard) | 26.49 | ijprajournal.com |
| Benzothiazole-thiazolidine-one derivative 7a (unsubstituted) | 167.27 | ijprajournal.com |
| Benzothiazole-thiazolidine-one derivative 7b (-OH) | 112.92 | ijprajournal.com |
| Benzothiazole-thiazolidine-one derivative 7c (-Cl) | 236.95 | ijprajournal.com |
| Benzothiazole-thiazolidine-one derivative 7d (-Br) | 323.68 | ijprajournal.com |
| Benzothiazole-thiazolidine-one derivative 7e (-NO2) | 214.74 | ijprajournal.com |
Cellular Antioxidant Mechanisms
Derivatives of benzothiazole have been a subject of interest for their potential antioxidant properties, which are crucial in combating oxidative stress-induced cellular damage. Research into hydrazone derivatives, including those with a thiazole nucleus, has highlighted their capacity to act as antioxidants. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals.
One study investigated a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives for their antioxidant activities. The findings from these studies suggest that the hydrazothiazole nucleus, particularly when functionalized with specific substituents, is a key pharmacophoric feature for antioxidant effects. Another study on a novel hydrazine-thiazole derivative also explored its in vitro antioxidant activity, indicating the potential of this chemical class to mitigate oxidative stress. The mechanism often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species.
The structure-activity relationship studies reveal that the antioxidant capacity can be influenced by the nature and position of substituents on the aromatic rings of the benzothiazole or related hydrazone structures. These compounds represent a promising area for the development of agents that can protect against cellular damage caused by oxidative processes.
Other Pharmacological Activity Research
Anticonvulsant Activity
Several derivatives of benzothiazole and related heterocyclic systems have been synthesized and evaluated for their anticonvulsant potential. One study focused on a series of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles, which demonstrated significant anticonvulsant activity in the Maximal Electroshock (MES) test. The compound 7-octyloxy-triazolo-[3, 4-b]benzo[d]thiazole was identified as a particularly potent derivative, with a median effective dose (ED₅₀) of 8.0 mg/kg and a protective index (PI) of 15.0. Mechanistic studies suggest that its activity may stem from multiple pathways, including the inhibition of voltage-gated ion channels and enhancement of GABAergic activity.
Another investigation into substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]-ethylidene}-hydrazine derivatives also revealed promising anticonvulsant properties in the MES model. The presence of a chloro group on the phenyl ring was found to enhance anticonvulsant activity. Similarly, research on 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-triazolo[4,3-d]benzo[b]thiazine derivatives showed notable activity. Specifically, 7-(2-fluorobenzyloxy)-4H-triazolo[4,3-d]benzo[b]thiazine was highly active with an ED₅₀ of 17.0 mg/kg and a PI of 14.3.
The table below summarizes the anticonvulsant activity of selected benzothiazole derivatives.
| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) |
| 7-octyloxy-triazolo-[3, 4-b]benzo[d]thiazole | MES | 8.0 | 15.0 |
| 7-(2-fluorobenzyloxy)-4H-triazolo[4,3-d]benzo[b]thiazine | MES | 17.0 | 14.3 |
Anthelmintic Activity (e.g., against Pheretima posthuma)
Benzothiazole derivatives have been investigated for their effectiveness against helminth infections. Studies utilizing the adult Indian earthworm, Pheretima posthuma, have served as a preliminary model to assess the anthelmintic potential of these compounds due to anatomical and physiological similarities with intestinal roundworms.
In one study, newly synthesized benzothiazole derivatives were evaluated, and it was observed that compounds with electron-withdrawing groups, such as nitro and bromo groups, at the 6th position of the benzothiazole nucleus exhibited higher anthelmintic activity. Another research effort synthesized a series of thiazolo[3,2-a]benzimidazole derivatives containing a benzofuran (B130515) nucleus. Several of these compounds were found to be effective against Pheretima posthuma. The activity is typically measured by recording the time taken for paralysis and the time until the death of the worms. These findings indicate that the benzothiazole scaffold is a viable starting point for the development of new anthelmintic agents.
Antileishmanial Activity
The search for new treatments for leishmaniasis has led to the investigation of various heterocyclic compounds, including benzothiazole and quinolinyl hydrazone derivatives. A study evaluating twenty 7-chloro-4-quinolinyl hydrazone derivatives found them to be a promising class of antileishmanial compounds. These derivatives were tested against promastigotes of four different Leishmania species and against L. braziliensis amastigotes. Two compounds, in particular, demonstrated strong leishmanicidal activity against the intracellular parasite form, with IC₅₀ values of 30 and 20 ng/mL, respectively.
Another study screened twenty-two synthesized benzothiazole derivatives for their in vitro antileishmanial activity. The compounds showed a range of activities, with IC₅₀ values between 18.32 and 81.89 µM. The most active compounds in this series had IC₅₀ values of 18.32 ± 0.18 µM, 19.72 ± 0.32 µM, and 21.87 ± 0.43 µM. Structure-activity relationship analysis suggested that the presence and position of hydroxyl groups on the phenyl ring attached to the benzothiazole core were crucial for the observed activity.
The table below presents the in vitro antileishmanial activity of selected benzothiazole and related derivatives.
| Compound Class | Target | IC₅₀ |
| 7-Chloro-4-quinolinyl hydrazone (Compound 6) | L. braziliensis amastigotes | 30 ng/mL |
| 7-Chloro-4-quinolinyl hydrazone (Compound 7) | L. braziliensis amastigotes | 20 ng/mL |
| Benzothiazole Derivative (Compound 2) | Leishmania species | 18.32 ± 0.18 µM |
| Benzothiazole Derivative (Compound 5) | Leishmania species | 19.72 ± 0.32 µM |
| Benzothiazole Derivative (Compound 3) | Leishmania species | 21.87 ± 0.43 µM |
Antidiabetic Activity
Thiazole and benzothiazole derivatives have emerged as potential candidates for the management of diabetes. Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism and insulin (B600854) signaling pathways. One study reported on hydrazine (B178648) clubbed thiazole derivatives as inhibitors of aldose reductase (AR), α-glucosidase (α-GLY), and α-amylase (α-AMY). All tested derivatives showed more effective inhibitory capacity against AR compared to the standard drug epalrestat, with Kᵢ values ranging from 5.47 ± 0.53 to 23.89 ± 1.46 nM.
Another study synthesized N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives and evaluated their in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. Several of these compounds significantly lowered plasma glucose levels. Their mode of action was proposed to be the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Furthermore, fluorinated hydrazinylthiazole derivatives have been evaluated for their antiglycation and α-amylase inhibition potential, with some compounds showing more potent α-amylase inhibition than the standard.
The table below shows the inhibitory activity of selected hydrazine clubbed thiazole derivatives against diabetes-related enzymes.
| Compound | Target Enzyme | Kᵢ value |
| Hydrazine clubbed thiazoles (3a–3j) | Aldose Reductase (AR) | 5.47 ± 0.53 to 23.89 ± 1.46 nM |
| Hydrazine clubbed thiazoles (3a–3j) | α-Glucosidase (α-GLY) | 1.76 ± 0.01 to 24.81 ± 0.15 µM |
Neuroprotective Properties
Derivatives based on the benzothiadiazine scaffold have shown potential as cognitive enhancers and neuroprotective agents. One such compound, 7-Chloro-3-Methyl-3-4-Dihydro-2H-1,2,4 Benzothiadiazine S,S Dioxide (IDRA 21), acts by attenuating the desensitization of AMPA-selective glutamate (B1630785) receptors, which in turn increases excitatory synaptic strength. This modulation of AMPA receptors has been linked to improved performance in cognitive tasks such as the water maze and passive avoidance tests in rats, suggesting its potential for enhancing learning and memory.
Further research on 5-arylbenzothiadiazine compounds, which act as positive allosteric modulators of the AMPA receptor (AMPA-PAMs), highlights their nootropic activity. A specific derivative, 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, was found to be one of the most active in vitro AMPA-PAMs. Studies also suggest that its unsaturated derivative can cross the blood-brain barrier and increase levels of acetylcholine (B1216132) and serotonin (B10506) in the hippocampus, further supporting its neuroprotective and cognitive-enhancing potential. Additionally, the selective inhibition of human monoamine oxidase B (hMAO-B) by certain (thiazol-2-yl)hydrazone derivatives points towards a potential therapeutic strategy for neurodegenerative disorders like Parkinson's disease.
Carbonic Anhydrase Inhibition Studies
Derivatives of the benzothiazole scaffold have been the subject of extensive investigation as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. Research has focused on evaluating the inhibitory potential of different classes of benzothiazole derivatives against several human (h) CA isoforms, particularly the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII.
Benzothiazole-Sulfonamide Derivatives
The incorporation of a sulfonamide group onto the benzothiazole scaffold has yielded a class of highly potent carbonic anhydrase inhibitors. These derivatives have been shown to exhibit inhibitory activities, measured as inhibition constants (Kᵢ), often in the low nanomolar range.
Studies on secondary sulfonamide derivatives containing a benzothiazole scaffold revealed significant inhibitory effects on the physiologically essential hCA I and hCA II isoforms. researchgate.netnih.gov The Kᵢ values for a series of ten such compounds were found to be in the range of 0.052–0.971 µM for hCA I and 0.025–0.682 µM for hCA II. researchgate.netresearchgate.net Notably, some of these compounds demonstrated more effective inhibition than the standard drug, acetazolamide. researchgate.netnih.gov
Further investigations into benzothiazole-based sulfonamides assessed their activity against the transmembrane isoforms hCA IX and hCA XII, which are overexpressed in many tumors. tandfonline.comnih.gov Many of these derivatives displayed potent, nanomolar-level inhibition against hCA IX and XII, while showing weaker inhibition against the off-target cytosolic isoforms hCA I and II. tandfonline.comnih.gov For instance, one study reported that while hCA I and II were poorly inhibited (micromolar range), the tumor-associated isoform hCA IX was effectively inhibited by almost all tested derivatives, with Kᵢ values ranging from 0.078 to 0.95 µM. tandfonline.com
Analogues designed based on the structure of the clinical trial candidate SLC-0111, where a benzothiazole motif was incorporated, also showed potent inhibition. tandfonline.comunifi.itnih.govnih.gov A series of these compounds demonstrated diverse inhibitory profiles against hCA I, II, IX, and XII. tandfonline.comunifi.it Benzothiazole-bearing sulfonamides with a ureido linker showed Kᵢ values against hCA II spanning from 54.1 to 785.2 nM. nih.govresearchgate.net The position of the sulfonamide group was found to be crucial, with a para-substituted compound (Kᵢ = 54.1 nM) being significantly more potent than its ortho (Kᵢ = 785.2 nM) and meta (Kᵢ = 652.7 nM) counterparts. nih.govresearchgate.net This same series of compounds also showed strong inhibition against the tumor-related hCA XII isoform, with Kᵢ values between 29.3 and 57.5 nM. unifi.it
Another study on benzothiazole-6-sulfonamides incorporating a cyclic guanidine (B92328) moiety found potent and selective inhibition of hCA II and the brain-associated hCA VII isoform, with Kᵢ values in the low nanomolar to micromolar ranges. tandfonline.com Imidazoline-incorporated sulfonamides showed superior inhibitory activities against hCA II (Kᵢs in the range of 37.6–65.6 nM) compared to benzimidazoline-substituted derivatives (Kᵢs of 84.0–577.6 nM). tandfonline.com
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |
| Secondary Benzothiazole-Sulfonamides | hCA I | 52 - 971 nM | researchgate.netresearchgate.net |
| hCA II | 25 - 682 nM | researchgate.netresearchgate.net | |
| Benzothiazole-Sulfonamides | hCA IX | 78 - 950 nM | tandfonline.com |
| Benzothiazole-Ureido-Sulfonamides | hCA II | 54.1 - 785.2 nM | nih.govresearchgate.net |
| hCA XII | 29.3 - 57.5 nM | unifi.it | |
| Imidazoline-Benzothiazole-Sulfonamides | hCA II | 37.6 - 65.6 nM | tandfonline.com |
Amino Acid-Benzothiazole Conjugates
In contrast to the highly potent sulfonamide derivatives, conjugates of benzothiazole with N-protected amino acids have demonstrated generally weaker inhibitory activity against various CA isoforms. tandfonline.com These compounds were assessed against cytosolic isoforms hCA I and II, membrane-associated hCA IV, and transmembrane hCA XII, showing inhibition constants primarily in the micromolar (µM) range. tandfonline.comnih.gov
In one study, thirteen novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine were synthesized and evaluated for their inhibitory activity against hCA I, hCA II, hCA V, and hCA XIII. nih.gov The findings indicated that these amino acid-benzothiazole conjugates were more effective against hCA V and hCA II, with Kᵢ values ranging from 2.9 to 88.1 µM. nih.gov The inhibition against hCA I and hCA XII was less considerable. nih.gov This suggests a different structure-activity relationship for this class of derivatives compared to the sulfonamides, with the amino acid moiety playing a key role in modulating the inhibitory potential.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |
| Amino Acid-Benzothiazole Conjugates | hCA II | 2.9 - 88.1 µM | nih.gov |
| hCA V | 2.9 - 88.1 µM | nih.gov |
Advanced Research Methodologies and Future Directions in Benzothiazole Hydrazine Chemistry
High-Throughput Screening Approaches for Activity Discovery
High-throughput screening (HTS) is a cornerstone in the initial stages of drug discovery, enabling the rapid assessment of large libraries of compounds for a specific biological activity. In the context of benzothiazole (B30560) hydrazine (B178648) chemistry, HTS is instrumental in identifying lead compounds with potential therapeutic applications.
Novel benzothiazole derivatives are frequently synthesized and subjected to HTS to evaluate their antimicrobial activities. nih.gov For instance, a series of newly synthesized benzothiazoles can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC). nih.gov This initial screening can quickly identify compounds with significant antibacterial and antifungal properties. nih.gov Such screens have revealed that the antimicrobial efficacy of benzothiazole derivatives can be attributed to their ability to interact with various cellular targets. nih.gov
The following table illustrates a representative dataset from a high-throughput screening of benzothiazole derivatives for antimicrobial activity.
| Compound | Target Organism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Benzothiazole Derivative 1 | Staphylococcus aureus | 50 |
| Benzothiazole Derivative 2 | Bacillus subtilis | 25 |
| Benzothiazole Derivative 3 | Escherichia coli | 25 |
| Benzothiazole Derivative 4 | Candida albicans | 100 |
| Benzothiazole Derivative 5 | Aspergillus niger | 200 |
In Vitro Assay Development and Optimization
Following the identification of active compounds from HTS, the development and optimization of specific in vitro assays are crucial for more detailed characterization. These assays are designed to elucidate the mechanism of action and quantify the potency of the compounds.
For benzothiazole derivatives showing antimicrobial potential, a variety of in vitro assays are employed. For example, a series of benzothiazole amides can be synthesized and subjected to in vitro antibacterial activity screening against multiple strains of Gram-positive and Gram-negative bacteria. asianpubs.orgresearchgate.net The microplate Alamar Blue assay is another in vitro method used to screen benzothiazole derivatives for anti-tuberculosis activity against Mycobacterium tuberculosis. eurekaselect.com
Enzyme inhibition assays are also critical. For instance, to evaluate benzothiazole derivatives as potential inhibitors of a specific enzyme like phosphoinositide 3-kinase (PI3K), an in vitro kinase inhibition assay such as the ADP-Glo Lipid Kinase Assay can be utilized. nih.gov This allows for the determination of the inhibitory rates of the compounds at a specific concentration. nih.gov
The table below presents sample data from an in vitro enzyme inhibition assay for a series of benzothiazole derivatives.
| Compound | Target Enzyme | Inhibition Rate at 1 µM (%) | IC50 (µM) |
|---|---|---|---|
| Benzothiazole Derivative A | PI3Kβ | 75.9 | 0.5 |
| Benzothiazole Derivative B | PI3Kβ | 88.3 | 0.2 |
| Benzothiazole Derivative C | hMAO-B | - | 0.060 |
| Benzothiazole Derivative D | Succinate Dehydrogenase | - | 30.3 |
Co-crystallization Studies and Structural Biology of Benzothiazole-Target Interactions
Understanding the three-dimensional interactions between a benzothiazole derivative and its biological target is fundamental for structure-based drug design. Co-crystallization followed by X-ray crystallography is a powerful technique to visualize these interactions at an atomic level. nih.govnih.gov
In the development of benzothiazole-rhodacyanines as allosteric inhibitors of Heat Shock Protein 70 (Hsp70), molecular docking studies were used to predict the binding mode. nih.gov These computational models suggested that specific substitutions on the benzothiazole ring could enhance binding by interacting with key amino acid residues in the protein's binding pocket. nih.gov
Similarly, X-ray structural analyses of fluorobenzothiazole ketone derivatives complexed with the SARS-CoV-2 main protease (Mpro) have provided detailed insights into their binding mechanism. acs.org These studies revealed that a fluorine atom on the 5-position of the benzothiazole ring forms additional interactions with Thr25 and Ser46 residues of the protease, leading to more potent antiviral activity. acs.org This detailed structural information is invaluable for the rational design of next-generation inhibitors. acs.org
Development of Benzothiazole Derivatives as Molecular Probes
The inherent fluorescent properties of the benzothiazole scaffold make it an excellent platform for the development of molecular probes for biological imaging and sensing. researchgate.netstemmpress.com These probes can be designed to detect specific analytes, ions, or changes in the cellular environment. researchgate.net
For example, benzothiazole-based fluorescent probes have been developed for the detection of hydrogen peroxide in living cells. mdpi.com These probes can exhibit a "turn-on" fluorescence response upon reaction with hydrogen peroxide. mdpi.com Other benzothiazole derivatives have been designed as fluorescent probes for monitoring pH variations in vitro and in vivo. nih.gov By coupling benzothiazole with spiropyrans, probes have been created that show significant changes in their absorption and emission spectra in response to pH changes. nih.gov
The development of these molecular probes relies on various photophysical mechanisms, including photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE). researchgate.netresearchgate.net
The following table summarizes the characteristics of some recently developed benzothiazole-based fluorescent probes.
| Probe Name | Target Analyte | Response Mechanism | Emission Wavelength (nm) |
|---|---|---|---|
| BT-BO | Hydrogen Peroxide | AIE-ESIPT 'turn-on' | 604 |
| HBT-pH 1 | pH | Spiropyran open-loop | OFF-ON response |
| HBT-pH 2 | pH | Spiropyran open-loop | Ratiometric |
| BzT-OH | Mitochondria Imaging | ESIPT | 520 |
Application of Artificial Intelligence and Machine Learning in Benzothiazole Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming pharmaceutical research and development, and their application to benzothiazole chemistry is no exception. ijsred.comnih.govmdpi.comjapsonline.com These computational tools can analyze vast datasets to predict the properties and activities of novel compounds, thereby accelerating the discovery and optimization process. mdpi.com
Machine learning models, such as Random Forest, LightGBM, and XGBoost, have been successfully employed to predict the photophysical properties of benzothiadiazole (BTD) derivatives, including their maximum absorption and emission wavelengths. nih.gov By using molecular fingerprints as descriptors, these models can achieve high predictive accuracy, reducing the need for costly and time-consuming experimental work. nih.gov
In the context of drug discovery, quantitative structure-activity relationship (QSAR) models built with machine learning algorithms can predict the biological activity of thiazole (B1198619) derivatives. nih.gov For instance, a QSAR model can be developed to predict the inhibitory activity of thiazole compounds on a specific biological target. nih.gov These predictive models can guide the rational design of new benzothiazole derivatives with improved therapeutic potential. researchgate.net
Interdisciplinary Research Collaborations
The complexity of modern drug discovery and materials science necessitates a highly collaborative and interdisciplinary approach. Research in benzothiazole chemistry is a prime example of this, often involving close collaborations between synthetic organic chemists, medicinal chemists, biologists, pharmacologists, computational chemists, and structural biologists.
The synthesis of novel benzothiazole derivatives is typically carried out by synthetic chemists. nih.govnih.govmdpi.com These compounds are then passed on to biologists and pharmacologists for in vitro and in vivo evaluation of their biological activities. unife.itjchemrev.comjchemrev.comijper.orgnih.gov Computational chemists play a crucial role in designing new compounds and elucidating their mechanism of action through molecular docking and other modeling techniques. researchgate.netmdpi.com Structural biologists provide atomic-level insights into drug-target interactions through techniques like X-ray crystallography. nih.govacs.org
This synergistic approach, where expertise from different scientific disciplines is integrated, is essential for advancing our understanding of benzothiazole chemistry and translating fundamental discoveries into practical applications.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole?
Answer:
The synthesis typically involves multi-step reactions starting from substituted anilines. A widely used method includes:
Condensation reactions : Reacting 3-chloro-4-methyl aniline with thiourea or thiocyanate derivatives under acidic conditions to form the benzothiazole core.
Hydrazine functionalization : Introducing the hydrazino group via refluxing with hydrazine hydrate in ethanol, often catalyzed by glacial acetic acid to enhance reactivity .
- Example: In analogous benzothiazole derivatives, refluxing with hydrazine at 80–90°C for 4–6 hours yields hydrazino-substituted products .
- Key parameters : Solvent choice (ethanol, dichloromethane), temperature control, and catalyst selection (e.g., iodobenzene diacetate for cyclization) are critical for yield optimization .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Routine characterization includes:
- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3450 cm⁻¹, C=S vibrations at ~1250 cm⁻¹) .
- ¹H/¹³C-NMR : Confirms substitution patterns. For example, hydrazino protons appear as broad singlets at δ 8.4–9.0 ppm, while aromatic protons show splitting patterns dependent on substituents .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., π–π stacking at 3.56–3.75 Å, C–H···N hydrogen bonds) critical for understanding solid-state behavior .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Discrepancies in spectral data (e.g., unexpected splitting in NMR or missing IR bands) often arise from impurities or dynamic effects. Strategies include:
Cross-validation : Compare NMR data with computational predictions (DFT calculations) for proton environments .
Variable-temperature NMR : Detect conformational flexibility (e.g., hindered rotation in hydrazino groups) causing signal broadening .
Supplementary techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and X-ray diffraction for unambiguous structural assignment .
- Example: In compound 3 (), IR and NMR data were reconciled by confirming the presence of a chloroacetamide side chain via X-ray analysis .
Advanced: What strategies enhance the pharmacological activity of benzothiazole derivatives?
Answer:
Activity optimization focuses on structural modifications:
Schiff base formation : Introduce arylidene groups via condensation with substituted aldehydes to improve bioavailability and target binding .
- Example: 7-Chloro-6-fluoro-2-aryldenylamino derivatives showed enhanced anti-inflammatory activity (p<0.01 vs. control) in rodent models .
Heterocyclic fusion : Incorporate triazole or thiadiazine rings to modulate π-stacking interactions with biological targets (e.g., HIV-1 protease) .
Substituent tuning : Electron-withdrawing groups (e.g., –Cl, –F) at specific positions enhance metabolic stability and receptor affinity .
Basic: What biological activities are associated with benzothiazole derivatives?
Answer:
Reported activities include:
- Antimicrobial : Inhibition of bacterial/fungal growth via interference with DNA gyrase or membrane integrity .
- Anticancer : Induction of apoptosis in tumor cells through topoisomerase inhibition (e.g., IC₅₀ values <10 μM in MCF-7 cells) .
- Anti-inflammatory : COX-2 inhibition (e.g., 40–60% reduction in edema at 50 mg/kg doses in carrageenan-induced rat models) .
Advanced: How do structural modifications impact biological efficacy?
Answer:
Key structural determinants include:
Dihedral angles : Planarity between the benzothiazole core and substituents (e.g., 5.59° dihedral in ) influences π–π interactions with enzyme active sites .
Hydrogen bonding : C–H···N and N–H···O interactions enhance binding to targets like HIV-1 protease (Kᵢ ~0.5 μM) .
Lipophilicity : Alkyl/aryl substituents (e.g., 4-methyl groups) improve blood-brain barrier penetration for CNS-targeted agents .
Advanced: How are computational methods used to predict reactivity and biological interactions?
Answer:
Molecular docking : Predict binding modes with proteins (e.g., COX-2, HIV-1 protease) using software like AutoDock Vina .
DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability .
QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
